

An In-depth Technical Guide to the Pharmacodynamics of JNJ-77242113 (icotrokinra)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-3534

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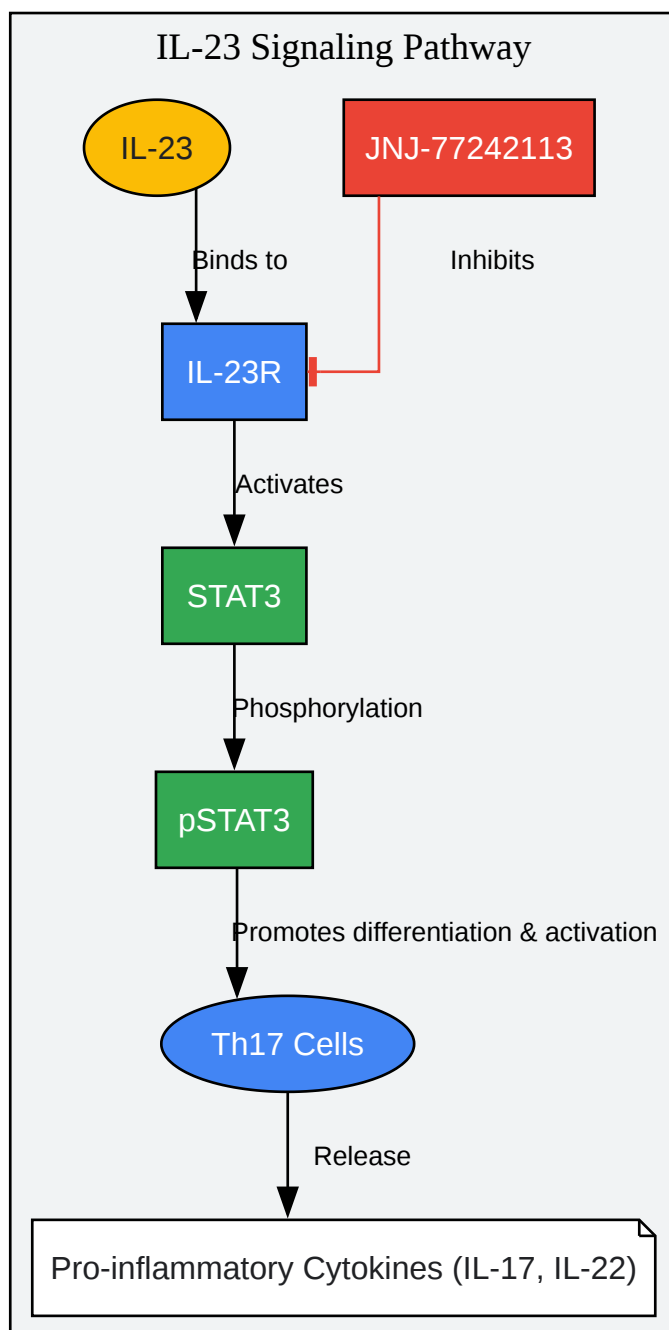
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of JNJ-77242113, also known as icotrokinra (formerly JNJ-2113). JNJ-77242113 is a first-in-class, orally administered, targeted peptide designed to selectively inhibit the interleukin-23 (IL-23) receptor, a key mediator in the pathogenesis of several immune-mediated inflammatory diseases.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)

Core Mechanism of Action

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[\[1\]\[6\]\[7\]](#) By binding with high affinity to the IL-23 receptor, it effectively blocks the downstream signaling cascade initiated by the cytokine IL-23.[\[1\]\[7\]](#) This targeted action prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are critical in the inflammatory process of diseases such as psoriasis and inflammatory bowel disease.[\[1\]](#) A key feature of JNJ-77242113's selectivity is its ability to inhibit IL-23 signaling without affecting the related IL-12 pathway.[\[6\]\[7\]](#)

Below is a diagram illustrating the targeted mechanism of action of JNJ-77242113.



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Caption: Mechanism of action of JNJ-77242113 in inhibiting the IL-23 signaling pathway.

Quantitative Pharmacodynamic Parameters

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of JNJ-77242113.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell/System	Source
Binding Affinity (KD)	7.1 pM	IL-23 Receptor	[6][7]
IC50 (IL-23 Signaling)	5.6 pM	Human Cells	[6][7]
IC50 (IFN γ Production)	18.4 pM	NK Cells	[6][7]
IC50 (IFN γ Production)	11 pM	Whole Blood (Healthy Donors)	[6][7]
IC50 (IFN γ Production)	9 pM	Whole Blood (Psoriasis Patients)	[6][7]
IL-12 Signaling Impact	No impact	Human Cells	[6][7]

Table 2: Preclinical In Vivo Efficacy

Animal Model	Dosage	Key Findings	Source
Rat TNBS-Induced Colitis	≥ 0.3 mg/kg/day (oral)	Attenuation of disease parameters	[6][7]
Rat IL-23-Induced Skin Inflammation	Not specified	Inhibition of skin thickening and IL-17A, IL-17F, and IL-22 gene induction	[6][7]
Rat Ex Vivo IL-17A Production	Dose-dependent	Inhibition of IL-23-stimulated IL-17A production in blood	[6][7]

Table 3: Clinical Pharmacodynamic Outcomes (FRONTIER 1 & 2 Studies - Psoriasis)

Dosage (Oral)	PASI 75 Response (Week 16)	PASI 75 Response (Week 52)	Source
25 mg QD	37%	Maintained	[8]
25 mg BID	51%	Maintained	[8]
50 mg QD	58%	Maintained	[8]
100 mg QD	65%	Maintained	[8]
100 mg BID	79%	76.2%	[3][8]
Placebo	Not specified	-	[8]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized the pharmacodynamics of JNJ-77242113 are outlined below.

IL-23 Receptor Binding Affinity Assay

- Objective: To determine the binding affinity (KD) of JNJ-77242113 to the human IL-23 receptor.
- Methodology: A surface plasmon resonance (SPR) or a similar biophysical interaction analysis technique is typically employed. Recombinant human IL-23 receptor protein is immobilized on a sensor chip. Various concentrations of JNJ-77242113 are then flowed over the chip, and the association and dissociation rates are measured. The equilibrium dissociation constant (KD) is calculated from these rates.

IL-23-Induced Signaling Inhibition Assay (pSTAT3)

- Objective: To measure the half-maximal inhibitory concentration (IC50) of JNJ-77242113 on IL-23-induced proximal signaling.[7]
- Methodology:
 - Human peripheral blood mononuclear cells (PBMCs) are isolated.[7]

- Cells are pre-incubated with varying concentrations of JNJ-77242113.
- Recombinant human IL-23 is added to stimulate the cells.
- Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- The levels of pSTAT3 are quantified using flow cytometry.
- The IC50 value is determined by plotting the percentage of inhibition against the log concentration of JNJ-77242113.

Below is a workflow diagram for the pSTAT3 inhibition assay.



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Caption: Experimental workflow for the IL-23-induced pSTAT3 inhibition assay.

Ex Vivo Cytokine Production Assay (IFN γ and IL-17A)

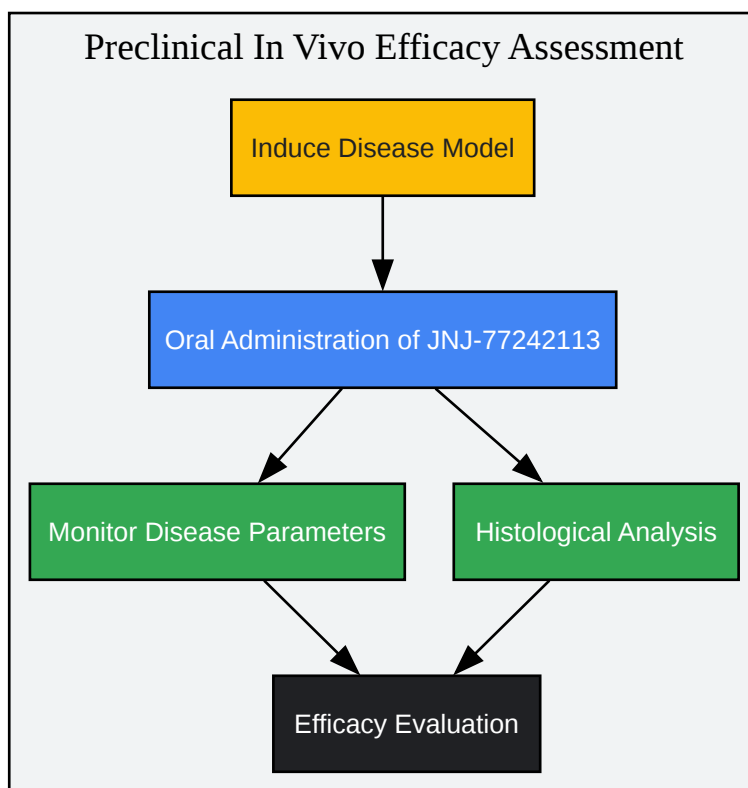
- Objective: To assess the inhibitory effect of JNJ-77242113 on IL-23-stimulated cytokine production in whole blood.[6][7]
- Methodology:
 - Whole blood samples are collected from healthy volunteers or patients.[6][7]
 - Aliquots of whole blood are pre-incubated with different concentrations of JNJ-77242113.
 - The blood is then stimulated with recombinant human IL-23 to induce the production of cytokines such as Interferon-gamma (IFN γ) or IL-17A.[6][7]
 - After an incubation period, plasma is separated, and the concentration of the target cytokine is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

- The IC50 is calculated based on the dose-dependent inhibition of cytokine production.

Rat Model of TNBS-Induced Colitis

- Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a preclinical model of inflammatory bowel disease.[\[6\]](#)[\[7\]](#)
- Methodology:
 - Colitis is induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
 - Rats are treated with various oral doses of JNJ-77242113 or a vehicle control.
 - Disease parameters are monitored, which may include body weight, stool consistency, and colon length and weight at the end of the study.
 - Histological analysis of colon tissue is performed to assess inflammation and tissue damage.
 - The efficacy of JNJ-77242113 is determined by its ability to ameliorate these disease parameters compared to the vehicle control group.

The logical relationship for assessing preclinical in vivo efficacy is depicted below.



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Caption: Logical workflow for preclinical in vivo efficacy studies.

Clinical Development and Pharmacodynamic Insights

JNJ-77242113 has undergone extensive clinical evaluation, most notably in the FRONTIER 1 and 2 (Phase 2b, psoriasis), ANTHEM-UC (Phase 2b, ulcerative colitis), and the ICONIC program (Phase 3, psoriasis and psoriatic arthritis) studies.[3][4][9][10][11] These trials have demonstrated a clear dose-response relationship between oral JNJ-77242113 and clinical efficacy in patients with moderate-to-severe plaque psoriasis.[8] The long-term extension studies have further shown sustained efficacy and a consistent safety profile.[3]

Pharmacodynamic analyses from these trials have confirmed that treatment with JNJ-77242113 leads to a reduction in psoriasis-related inflammatory proteins in the skin, indicating a normalization of the inflammatory environment.[12] The successful clinical outcomes, underpinned by the potent and selective pharmacodynamic profile of JNJ-77242113, have led

to a New Drug Application submission to the U.S. FDA for the treatment of moderate-to-severe plaque psoriasis in adults and adolescents.[4][5]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics of JNJ-77242113 (icotrokinra)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574634#understanding-the-pharmacodynamics-of-jnj-3534>]

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